molecular formula C10H20N2O2 B1476688 2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 1999021-68-9

2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No. B1476688
CAS RN: 1999021-68-9
M. Wt: 200.28 g/mol
InChI Key: HYBRQYLSFGYDRQ-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H20N2O2. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, has been a subject of interest in the field of organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines, including “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Role in Drug Design

Piperidines, which include the piperidine moiety present in “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis of Piperidine Derivatives

This compound can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in the pharmaceutical industry .

Inhibition of Cell Proliferation

Treatment involving “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one” has been found to inhibit the proliferation of HT29 and DLD-1 cells in a dose-based manner . This makes it a potential candidate for cancer treatment.

Cell Cycle Arrest

This compound can inhibit progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase . This property is crucial in cancer treatment, where the goal is often to stop the uncontrolled growth of cancer cells.

Role in ALK and ROS1 Inhibition

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Antimicrobial Activities

Some derivatives of this compound, such as 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-cabonitrile, have been screened for in vitro antimicrobial activities against two strains of bacteria and fungi . The compound showed moderate-to-good activity .

Future Directions

The future directions in the research and application of “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one” and similar piperidine derivatives could involve the development of more efficient synthesis methods , the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBRQYLSFGYDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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